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Compound of Interest

Compound Name: 3-Chloro-5-methoxypyridazine

Cat. No.: B155678 Get Quote

For researchers and professionals in drug development, the efficient synthesis of key chemical

intermediates is paramount. This guide provides a comparative analysis of two prominent

protocols for the synthesis of 3-Chloro-5-methoxypyridazine, a valuable building block in

medicinal chemistry. The comparison covers starting materials, reaction conditions, and

product yields, supported by detailed experimental procedures.

Comparison of Synthesis Protocols
Two primary methods for the synthesis of 3-Chloro-5-methoxypyridazine are presented

below. The first involves a nucleophilic aromatic substitution reaction on a dichlorinated

precursor, while the second employs a chlorination agent on a pyridazinone derivative.
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Parameter
Protocol 1: Nucleophilic
Substitution

Protocol 2: Chlorination

Starting Material 3,5-Dichloropyridazine 5-Methoxypyridazin-3(2H)-one

Reagents Sodium methoxide, Methanol Phosphoryl chloride

Reaction Temperature 90°C 100°C

Reaction Time 1 hour 10 minutes

Reported Yield

Not explicitly reported for this

specific reaction. However, a

similar nucleophilic substitution

of a dichlorinated aromatic

compound with sodium

methoxide has been reported

to yield 67% of the methoxy-

substituted product.

45%[1]

Workup Procedure

Quenching with water,

extraction with ethyl acetate,

and washing with potassium

bisulfate and sodium

bicarbonate solutions.[1]

Quenching with ice water, pH

adjustment with sodium

carbonate, extraction with

ether, and recrystallization.[1]

Product Analysis - LC-MS, 1H-NMR[1]

Experimental Protocols
Protocol 1: Synthesis of 3-Chloro-5-methoxypyridazine
from 3,5-Dichloropyridazine
This protocol details the synthesis of 3-Chloro-5-methoxypyridazine via the nucleophilic

substitution of 3,5-Dichloropyridazine with sodium methoxide.

Materials:

3,5-Dichloropyridazine (300 mg)
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5.4 M solution of sodium methoxide in Methanol (0.410 mL)

Methanol (2 mL)

Water

Ethyl acetate (EtOAc)

5% solution of potassium bisulfate (KHSO₄)

Saturated solution of sodium bicarbonate (NaHCO₃)

Brine

Magnesium sulfate (MgSO₄)

Procedure:

To a solution of 3,5-dichloropyridazine (300 mg) in MeOH (2 mL), add a 5.4 M solution of

sodium methoxide in MeOH (0.410 mL).

Stir the reaction mixture for 1 hour at 90°C.[1]

Quench the reaction with H₂O and extract with EtOAc.

Wash the organic phase sequentially with a 5% solution of KHSO₄, a saturated solution of

NaHCO₃, and brine.

Dry the organic phase over MgSO₄ and concentrate in vacuo to yield the product.[1]

Protocol 2: Synthesis of 3-Chloro-5-methoxypyridazine
from 5-Methoxypyridazin-3(2H)-one
This protocol describes the synthesis of 3-Chloro-5-methoxypyridazine by the chlorination of

5-Methoxypyridazin-3(2H)-one using phosphoryl chloride.

Materials:
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5-Methoxypyridazin-3(2H)-one (250 mg, 1.98 mmol)

Phosphoryl chloride (1.5 mL, 16 mmol)

Ice water

Sodium carbonate

Ether

Anhydrous magnesium sulfate

1,2-Dichloroethane

Procedure:

Suspend 5-Methoxypyridazin-3(2H)-one (250 mg, 1.98 mmol) in phosphoryl chloride (1.5

mL, 16 mmol).

Stir the reaction mixture at 100°C for 10 minutes.[1]

After the reaction is complete, slowly pour the mixture into ice water.

Adjust the pH to alkaline by adding sodium carbonate.

Extract the mixture with ether.

Combine the organic phases and dry with anhydrous magnesium sulfate.

Filter the mixture and remove the solvent by distillation under reduced pressure.

Recrystallize the resulting residue with 1,2-dichloroethane to give 130 mg of 3-chloro-5-
methoxypyridazine (45% yield).[1]

Experimental Workflow and Signaling Pathway
Diagrams
To visualize the experimental and logical flow, the following diagrams are provided.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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